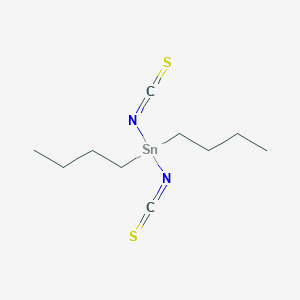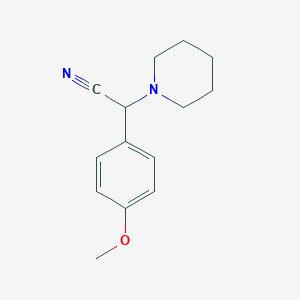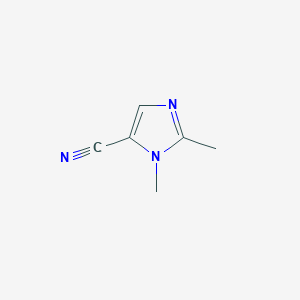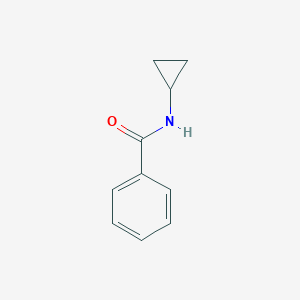
N-Cyclopropylbenzamide
Overview
Description
N-Cyclopropylbenzamide is a compound with the CAS Number: 15205-35-3 and a molecular weight of 161.2 .
Molecular Structure Analysis
The InChI code for N-Cyclopropylbenzamide is1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The physical form of N-Cyclopropylbenzamide is a powder . Physical And Chemical Properties Analysis
N-Cyclopropylbenzamide is a powder with a molecular weight of 161.2 .Scientific Research Applications
Synthesis of Aromatic Polyamides
N-Cyclopropylbenzamide: is utilized in the synthesis of aromatic polyamides (PAs). These PAs exhibit excellent mechanical, electrical, and chemical properties, making them suitable for high-performance materials. The introduction of N-Cyclopropylbenzamide derivatives can improve solubility and maintain thermal properties, which is crucial for industrial processing .
Development of Thermally Stable Polymers
The compound plays a role in creating thermally stable polymers that can replace metals and ceramics in various scientific fields. Polymers derived from N-Cyclopropylbenzamide show high thermal decomposition temperatures and glass transition temperatures, indicating their potential for use in environments requiring thermal resistance .
Antioxidant and Antibacterial Activities
N-Cyclopropylbenzamide: derivatives have been studied for their antioxidant and antibacterial activities. These compounds can scavenge free radicals and chelate metals, which is significant in the development of new pharmaceuticals and treatments for various diseases .
Drug Discovery and Development
The benzamide class of compounds, which includes N-Cyclopropylbenzamide , is widely used in drug discovery. They have applications in treating conditions such as cancer, hypercholesterolemia, and hyperactivity. Their role in the synthesis of potential drugs is critical due to their biological activity .
Material Science Applications
In material science, N-Cyclopropylbenzamide is important for modifying the properties of materials to achieve desired characteristics. For instance, altering the solubility and thermal stability of materials for specific applications is a key area of research .
Industrial Applications
Beyond scientific research, N-Cyclopropylbenzamide finds applications in various industrial sectors, including plastics, rubber, paper, and agriculture. Its versatility in improving the properties of materials makes it valuable for commercial use .
Safety and Hazards
N-Cyclopropylbenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASIJDXUZOLTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164948 | |
| Record name | Benzamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylbenzamide | |
CAS RN |
15205-35-3 | |
| Record name | N-Cyclopropylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclopropylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of N-Cyclopropylbenzamide derivatives in drug discovery?
A1: Research suggests that N-Cyclopropylbenzamide derivatives show promise as inhibitors for specific biological targets. For instance, they have been explored as potential inhibitors for the Human Epidermal Growth Factor Receptor (HER2), a protein implicated in various cancers, including breast cancer. [] Further studies have investigated their potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. [] These findings highlight the versatility of the N-Cyclopropylbenzamide scaffold in drug design.
Q2: How does the structure of N-Cyclopropylbenzamide relate to its potential as an anti-cancer agent?
A2: Molecular docking studies of N-Cyclopropylbenzamide derivatives with HER2 reveal crucial structure-activity relationships. The cyclopropyl amine moiety plays a key role in binding to the active site of HER2. [] Modifications to the benzene ring, such as the introduction of chloro and methoxy substituents, can significantly influence the binding affinity. [] These findings offer valuable insights for optimizing the anti-cancer activity of N-Cyclopropylbenzamide-based compounds.
Q3: Has N-Cyclopropylbenzamide been utilized in the development of any specific drug candidates?
A3: Yes, a derivative of N-Cyclopropylbenzamide, specifically 4-(6-(cyclohexylamino)-8-(((tetrahydro-2H-pyran-4-yl)methyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-cyclopropylbenzamide, has been identified as a ligand for the human MPS1 catalytic domain. [] This interaction has been characterized through crystal structure analysis, suggesting its potential as a lead compound in drug development targeting MPS1.
Q4: Beyond its potential in medicinal chemistry, are there other applications of N-Cyclopropylbenzamide?
A4: N-Cyclopropylbenzamide derivatives have proven valuable in polymer chemistry. For example, 3,5-diamino-N-cyclopropylbenzamide has been successfully incorporated into the synthesis of novel aromatic poly(amides). [] These polymers exhibit desirable properties such as high solubility in organic solvents and excellent thermal stability, indicating their potential in various material science applications.
Q5: What analytical techniques are commonly employed in the characterization of N-Cyclopropylbenzamide and its derivatives?
A5: Mass spectrometry plays a crucial role in identifying and characterizing N-Cyclopropylbenzamide derivatives. Studies have established specific fragmentation patterns for N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides, allowing for their differentiation and structural elucidation. [] This technique is particularly useful for analyzing the impact of various substituents on the fragmentation behavior of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










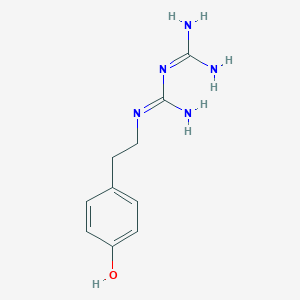
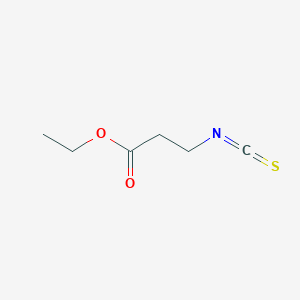
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
